

Application Notes and Protocols: PIGMENT YELLOW 151 in Powder Coating Applications

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Compound of Interest

Compound Name: PIGMENT YELLOW 151

Cat. No.: B1582919

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Introduction

Pigment Yellow 151 (P.Y. 151), a high-performance benzimidazolone pigment, offers a vibrant greenish-yellow shade with exceptional durability.[1][2][3] Its robust characteristics, including excellent light and weather fastness, high heat stability, and good chemical resistance, make it a prime candidate for demanding powder coating applications.[1][4][5] These application notes provide a comprehensive overview of P.Y. 151's performance in powder coatings, along with detailed experimental protocols for its evaluation and implementation. P.Y. 151 is frequently used in industrial finishes, automotive coatings, and other applications where long-term color stability is critical.[1][6]

Key Properties and Performance Data

Pigment Yellow 151 is valued for its all-around excellent fastness properties.[6] It provides good rheological properties, allowing for high pigment concentrations without negatively impacting gloss.[1][3] The pigment also exhibits good hiding power and high color strength.[1][2]

Physical and Chemical Properties

Property	Value	Source(s)
Chemical Class	Benzimidazolone	[1] [7]
C.I. Name	Pigment Yellow 151	[8]
C.I. Number	13980	[8]
CAS Number	31837-42-0	[9]
Molecular Formula	C18H15N5O5	[10] [11]
Density	1.55 - 1.6 g/cm ³	[6] [10] [12]
Specific Surface Area	18 - 23 m ² /g	[5] [9] [10]
Oil Absorption	45 - 70 g/100g	[8] [12] [13]

Fastness and Resistance Properties

The following table summarizes the performance of **Pigment Yellow 151** in various tests, with ratings on a scale of 1 to 5 (unless otherwise specified), where 5 indicates excellent resistance, and a scale of 1 to 8 for lightfastness, where 8 is outstanding.

Property	Rating	Test Conditions/System	Source(s)
Heat Stability	260 °C / 5 min	In HDPE	[1][9]
280 °C	General	[6][14]	
Lightfastness			
Full Shade	7-8	Alkyd Melamine Resin	[5][9]
Tint Tone (1:10 TiO2)	7	[8][9]	
Weather Fastness	4-5	Florida exposure, 1 year	[1][10]
Chemical Resistance			
Acid Resistance	4-5	[5][6][10][12]	
Alkali Resistance	3-4	Note: Unsatisfactory for very strong alkalis	[1][6][9][10][12]
Water Resistance	5	[10][11][12]	
Ethanol Resistance	4-5	[5][9][11]	
Migration Resistance	4-5	In plasticized PVC	[5][6][9]

Experimental Protocols

Protocol 1: Preparation of a Pigmented Powder Coating Formulation

This protocol outlines the steps for incorporating **Pigment Yellow 151** into a standard polyester-based powder coating formulation.

Materials:

- Polyester Resin (e.g., carboxyl-functional polyester)
- Curing Agent (e.g., TGIC or HAA)

- **Pigment Yellow 151**
- Titanium Dioxide (for tinting, if required)
- Flow Control Agent
- Degassing Agent (e.g., Benzoin)

Equipment:

- High-speed mixer/blender
- Twin-screw extruder
- Chiller rolls
- Grinding mill (e.g., pin or hammer mill)
- Sieving equipment (e.g., 100-140 mesh screen)
- Electrostatic spray gun
- Curing oven
- Test panels (e.g., phosphated steel)

Procedure:

- Pre-mixing:
 - Accurately weigh all components of the formulation.
 - Combine the polyester resin, curing agent, flow control agent, and degassing agent in a high-speed mixer.
 - Add **Pigment Yellow 151** and any other pigments (like TiO₂ for tint shades) to the resin mixture.
 - Mix at high speed for 1-2 minutes until a homogeneous powder blend is achieved.

- Extrusion:
 - Set the extruder barrel temperature profile (typically between 90-120°C). The specific temperature should be high enough to melt the resin but low enough to prevent premature curing.
 - Feed the pre-mixed powder into the extruder.
 - The molten, pigmented resin mixture is then rapidly cooled on chiller rolls to form a brittle sheet.
- Grinding and Sieving:
 - Break the cooled sheet into smaller chips.
 - Mill the chips into a fine powder using a grinding mill.
 - Sieve the powder to achieve the desired particle size distribution (typically 30-50 μm).
- Application and Curing:
 - Apply the finished powder onto the prepared test panels using an electrostatic spray gun to a dry film thickness of 50-70 μm .
 - Cure the coated panels in an oven according to the resin manufacturer's recommendations (e.g., 10 minutes at 200°C).

Protocol 2: Evaluation of Powder Coating Properties

This protocol describes the standard tests to assess the performance of the cured powder coating film containing **Pigment Yellow 151**.

1. Colorimetric Analysis:

- Objective: To quantify the color of the coating.
- Method: Use a spectrophotometer to measure the CIELAB color values (L , a , b^*) of the cured coating. Compare these values to a standard.

2. Gloss Measurement:

- Objective: To determine the surface gloss of the coating.
- Method: Use a gloss meter at a specified angle (e.g., 60° for semi-gloss, 20° for high gloss) to measure the specular gloss.

3. Adhesion Test:

- Objective: To assess the adhesion of the coating to the substrate.
- Method: Perform a cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, pressure-sensitive tape is applied and then removed, and the adhesion is rated based on the amount of coating removed.

4. Flexibility and Impact Resistance:

- Objective: To evaluate the coating's ability to withstand mechanical stress.
- Method:
- Mandrel Bend Test (ASTM D522): Bend a coated panel over a conical mandrel and observe for cracking or delamination.
- Impact Test (ASTM D2794): A weight is dropped onto the coated panel, and the coating is examined for cracking.

5. Chemical Resistance Test:

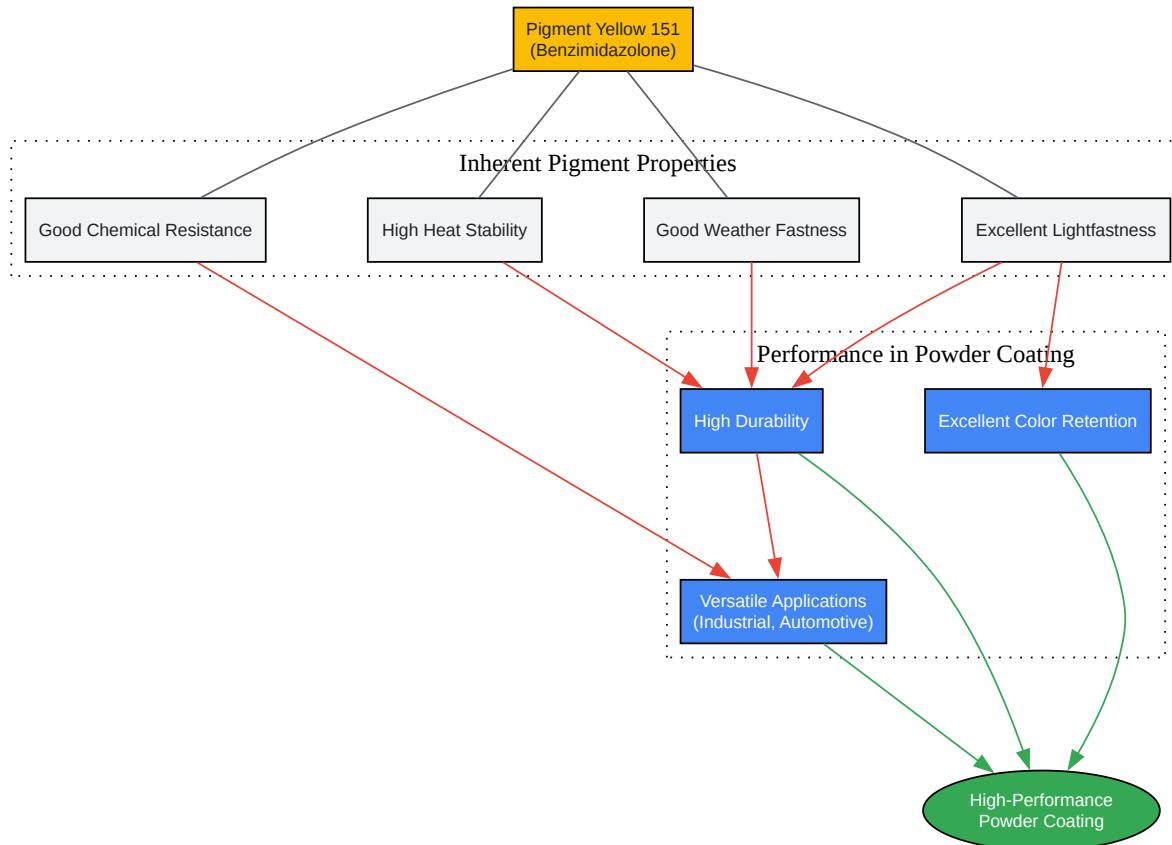
- Objective: To determine the coating's resistance to various chemicals.
- Method: Apply a spot of the test chemical (e.g., 10% HCl, 10% NaOH) to the cured coating, cover it for a specified time (e.g., 24 hours), and then evaluate for any changes in appearance, such as discoloration, blistering, or softening.

6. Accelerated Weathering Test:

- Objective: To simulate long-term outdoor exposure and evaluate color and gloss retention.
- Method: Expose coated panels in a QUV accelerated weathering tester (ASTM G154) or a Xenon Arc tester (ASTM G155). Periodically measure color change (ΔE) and gloss retention.

Visualizations

Caption: Experimental Workflow for Powder Coating Production.

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Caption: Logical Relationship of P.Y. 151 Properties.

Conclusion

Pigment Yellow 151 is a high-performance pigment well-suited for powder coating applications where excellent durability, color stability, and heat resistance are required. Its greenish-yellow shade is vibrant and it can be used alone or in combination with other pigments to achieve a

wide range of colors.^[1] The provided protocols offer a framework for the successful incorporation and evaluation of P.Y. 151 in powder coating formulations. For specific applications, it is recommended to conduct thorough testing to optimize the formulation and processing parameters.

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